3-(3-Bromo-4-methylphenyl)butanoic acid
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Overview
Description
3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.129 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of bromine or other brominating agents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)butanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Bromobutyric acid: Similar in structure but lacks the phenyl ring.
4-(3-Bromo-4-methylphenyl)butanoic acid: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-(3-Bromo-4-methylphenyl)butanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Biological Activity
3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound characterized by a bromine atom and a carboxylic acid group attached to a butanoic acid backbone. Its molecular formula is C12H13BrO2, with a molecular weight of approximately 270.12 g/mol. The unique structural features of this compound allow for various biological interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Bromine Substituent : Influences reactivity and biological activity.
- Carboxylic Acid Group : Essential for interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating the activity of enzymes involved in inflammatory pathways. The presence of the bromine atom is thought to enhance these effects by influencing receptor binding and enzyme modulation.
2. Analgesic Properties
The compound has also been investigated for its analgesic effects. The carboxylic acid group is crucial for its interaction with pain receptors, which may lead to pain relief in various models of pain.
The biological activity of this compound may be attributed to its ability to:
- Modulate enzyme activity related to inflammation.
- Interact with specific receptors involved in pain signaling pathways.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-3-methylbenzoic acid | C10H9BrO2 | Lacks butanoic acid chain; simpler structure |
4-(4-Bromophenyl)butanoic acid | C12H12BrO2 | Similar but different phenyl substitution |
3-Bromo-4-methylphenylacetic acid | C11H13BrO2 | Contains an acetic acid functional group |
The unique positioning of the bromine atom and the carboxylic acid group on the butanoic chain contributes to its distinct reactivity and potential biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to or including derivatives of this compound. For instance:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives exhibiting electron-withdrawing groups showed enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could be explored further for therapeutic applications .
- Analgesic Potency Evaluation : Another investigation assessed various derivatives for their analgesic properties, indicating that modifications to the phenyl ring significantly impacted potency, with some derivatives outperforming traditional analgesics .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) |
InChI Key |
PZAQADQRPXFQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)O)Br |
Origin of Product |
United States |
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